4,6-Dichloro-2-(difluoromethyl)-3-(trifluoromethyl)pyridine
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Overview
Description
4,6-Dichloro-2-(difluoromethyl)-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative This compound is characterized by the presence of chlorine, fluorine, and methyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(difluoromethyl)-3-(trifluoromethyl)pyridine typically involves halogenation and methylation reactions. One common method includes the chlorination of a pyridine derivative followed by the introduction of difluoromethyl and trifluoromethyl groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using advanced reactors and continuous flow systems. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are crucial due to the handling of reactive halogenated compounds.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(difluoromethyl)-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
4,6-Dichloro-2-(difluoromethyl)-3-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(difluoromethyl)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The halogenated groups can form strong interactions with enzymes or receptors, influencing their activity. The compound may also participate in electron transfer processes, affecting cellular pathways and biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-(difluoromethyl)pyrimidine
- 4,6-Dichloro-2-(trifluoromethyl)pyrimidine
Uniqueness
4,6-Dichloro-2-(difluoromethyl)-3-(trifluoromethyl)pyridine is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and potential for forming diverse derivatives, making it valuable in various applications.
Properties
IUPAC Name |
4,6-dichloro-2-(difluoromethyl)-3-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F5N/c8-2-1-3(9)15-5(6(10)11)4(2)7(12,13)14/h1,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOAOFUCEGBJLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)C(F)F)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F5N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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